![molecular formula C9H6O4 B1664638 5,7-Dihydroxychromone CAS No. 31721-94-5](/img/structure/B1664638.png)
5,7-Dihydroxychromone
Overview
Description
5,7-Dihydroxychromone is a flavone decomposition product that has been found in A. hypogaea and has diverse biological activities, including antimicrobial, antioxidant, and neuroprotective properties .
Synthesis Analysis
The synthesis of 5,7-Dihydroxychromone involves new methodologies to access chrysin and 5,7-dihydroxychromone . The synthesis process includes the use of acetone, K2CO3, chloromethyl methyl ether, 1,4-dioxane, aq. NaOH 50% (w/v), pyridine, I2, TsOH, and MeOH .Molecular Structure Analysis
The molecular formula of 5,7-Dihydroxychromone is C9H6O4. It has an average mass of 178.141 Da and a monoisotopic mass of 178.026611 Da .Chemical Reactions Analysis
5,7-Dihydroxychromone has been found to protect against neuronal cell death and the ROS generation in a dose-dependent manner in 6-OHDA-induced SH-SY5Y cells .Physical And Chemical Properties Analysis
5,7-Dihydroxychromone has a density of 1.6±0.1 g/cm3, a boiling point of 399.4±42.0 °C at 760 mmHg, and a flash point of 170.8±21.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Scientific Research Applications
Antioxidant Activities
5,7-Dihydroxychromone has been identified as having antioxidant properties. It inhibits increases in apoptosis and reactive oxygen species (ROS) induced by certain neurotoxins in neuroblastoma cells. This compound also boosts the levels of certain enzymes that play a role in oxidative stress response .
Neuroprotective Effects
In the context of neurodegenerative diseases, 5,7-Dihydroxychromone has shown promise by protecting against cell death and oxidative stress in neuronal cells .
Muscle Atrophy Prevention
While some flavonoids have been noted for their potential in counteracting muscle atrophy, 5,7-Dihydroxychromone specifically showed no effect in one study when it comes to inhibiting the expression of atrogin-1, a muscle-specific ubiquitin ligase involved in muscle degradation .
Germination Inhibition
5,7-Dihydroxychromone has been isolated from seeds and found to inhibit the germination of certain plant seeds at effective molar concentrations ranging from 1 mM to 6 mM .
Presence in Peanut Hulls
Peanut hulls are known to be rich in bioactive flavonoids including 5,7-Dihydroxychromone. This highlights its potential use in utilizing agricultural by-products for extracting valuable compounds .
Mechanism of Action
Target of Action
5,7-Dihydroxychromone, a natural antioxidant extracted from plants like Cudrania tricuspidata , primarily targets Nrf2 (Nuclear factor erythroid 2-related factor 2) , HO-1 (Heme oxygenase 1) , PPAR (Peroxisome proliferator-activated receptors) , Caspase , ROS (Reactive Oxygen Species) , and NQO1 (NAD(P)H quinone dehydrogenase 1) . These targets play crucial roles in various biological activities, including anti-obesity, anti-diabetes, anti-cancer, anti-oxidation, and anti-inflammation .
Mode of Action
5,7-Dihydroxychromone activates the Nrf2/ARE signal, which has a significant effect on the induction of antioxidant gene expression . It also acts as a PPARγ agonist . The activation of Nrf2 can neutralize oxidative stress . Under normal conditions, Nrf2 is localized in the cytoplasm, but antioxidant agents induce nuclear translocation of Nrf2, which subsequently mediates the induction of antioxidant enzyme genes .
Biochemical Pathways
5,7-Dihydroxychromone affects the biochemical pathways related to oxidative stress and apoptosis. It increases the induction of nuclear Nrf2, which has a binding affinity to ARE and activates ARE-driven phase II antioxidant enzymes; NQO1, HO-1, and GCLc . It also inhibits the expression of activated caspase-3 and caspase-9 and cleaved PARP in 6-OHDA-induced SH-SY5Y cells .
Result of Action
5,7-Dihydroxychromone exerts neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced oxidative stress and apoptosis . It protects against neuronal cell death and the ROS generation in a dose-dependent manner in 6-OHDA-induced SH-SY5Y cells .
Safety and Hazards
properties
IUPAC Name |
5,7-dihydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-4,10,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCXYKOXLNBYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=CC(=C2C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185617 | |
Record name | 5,7-Dihydroxychromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5,7-Dihydroxychromone | |
CAS RN |
31721-94-5 | |
Record name | 5,7-Dihydroxychromone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31721-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dihydroxychromone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxychromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
272 - 273 °C | |
Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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